methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate
Description
Methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate is a heterocyclic compound featuring a benzoate ester core linked to an azetidine ring via a sulfonyl group. The azetidine moiety is further substituted with a 1,2,3-triazole ring. Its synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation , while crystallographic characterization could utilize SHELX software for refinement .
Properties
IUPAC Name |
methyl 4-[3-(triazol-1-yl)azetidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-21-13(18)10-2-4-12(5-3-10)22(19,20)16-8-11(9-16)17-7-6-14-15-17/h2-7,11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJWYAXFWKMDST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate typically involves a multi-step process. The azetidine ring can be introduced through nucleophilic substitution reactions, and the sulfonyl group is often added via sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole oxides, while reduction of the ester group results in the corresponding alcohol .
Scientific Research Applications
Methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The sulfonyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its target . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Triazole-Containing Sulfonamides
Example 1: Compound 16 from
This fluorinated glycoconjugate features a 1,2,3-triazole linked to a tetrahydropyran ring and a perfluorinated chain. Key differences include:
- Backbone : Compound 16 has a carbohydrate backbone, whereas the target compound uses a benzoate-azetidine scaffold.
- Functionality : The fluorinated chain in Compound 16 enhances hydrophobicity, while the target compound’s sulfonyl group increases polarity.
- Applications : Compound 16 is designed for bioconjugation or drug delivery, while the target compound’s smaller size may favor receptor binding in pharmaceuticals .
Example 2: Sulfonylurea Herbicides () Compounds like metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share a sulfonyl group and benzoate ester but differ critically:
- Core Heterocycle : Herbicides use triazine rings, whereas the target compound employs triazole and azetidine.
- Linker : Sulfonylurea bridges in herbicides enable herbicidal activity (acetolactate synthase inhibition), while the target’s azetidine-triazole system may modulate pharmacokinetics or target selectivity .
Azetidine Derivatives
Azetidine rings are rare in commercial compounds due to synthetic challenges. In contrast, azetidines in antiviral or CNS drugs often lack sulfonyl-triazole substituents, focusing instead on amine or carbonyl functionalities.
Triazole-Based Pharmaceuticals
Example: Antifungal Agents
Triazoles like fluconazole feature two triazole rings but lack sulfonyl or azetidine groups. The target compound’s sulfonyl-azetidine moiety may alter solubility and bioavailability, offering a distinct pharmacokinetic profile.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Efficiency : The target compound’s triazole synthesis via CuAAC offers regioselectivity advantages over classical methods .
- Structural Uniqueness : The azetidine-triazole-sulfonyl combination distinguishes it from herbicides (triazine-based) and bioconjugates (carbohydrate-based).
- Potential Applications: Its polarity and rigidity suggest utility in kinase inhibitors or covalent binders, contrasting with sulfonylureas’ enzymatic inhibition .
Biological Activity
Methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique combination of a triazole ring and an azetidine structure, which are known for their diverse biological activities. The synthesis typically involves multi-step processes that include the formation of the azetidine and triazole rings followed by coupling with a benzoate moiety. The synthetic routes often employ nucleophilic substitution reactions and cyclization steps to achieve the desired structure .
Target Enzyme: Acetylcholinesterase (AChE)
The primary target of this compound is acetylcholinesterase (AChE). The compound inhibits AChE, leading to increased levels of acetylcholine in the synaptic cleft. This can enhance cholinergic transmission, which is particularly beneficial in conditions such as Alzheimer's disease where cholinergic signaling is compromised .
Pharmacological Properties
The compound exhibits several pharmacological properties:
- Neuroprotective Effects : By inhibiting AChE, it may improve cognitive functions in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .
| Activity Type | Effect |
|---|---|
| Neuroprotective | Enhances cholinergic transmission |
| Antibacterial | Significant activity against various bacteria |
| Antifungal | Moderate activity against fungal strains |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:
- A study reported that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Research Applications
This compound has been explored for various applications in scientific research:
- Medicinal Chemistry : Investigated as a potential therapeutic agent due to its unique structural features.
- Chemical Biology : Used as a probe to study molecular interactions and pathways in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
